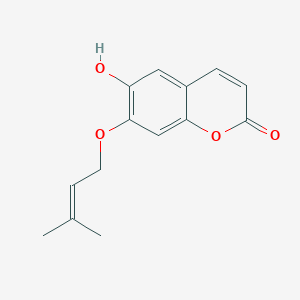

Prenyletin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15870-91-4 |

|---|---|

Molekularformel |

C14H14O4 |

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

6-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one |

InChI |

InChI=1S/C14H14O4/c1-9(2)5-6-17-13-8-12-10(7-11(13)15)3-4-14(16)18-12/h3-5,7-8,15H,6H2,1-2H3 |

InChI-Schlüssel |

AWEFUQDNSBBNCR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Putative Mechanism of Action of Prenyletin: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The natural product Prenyletin, isolated from the roots of Ptaeroxylon obliquum, has been noted for its anti-oxidative stress properties. However, detailed mechanistic studies delineating its specific cellular targets and signaling pathways are not extensively available in current scientific literature. The compound's name suggests a potential link to the well-established biochemical process of prenylation. This guide, therefore, provides a comprehensive overview of the fundamental mechanism of protein prenylation, a process likely pertinent to the biological activity of this compound and its class of compounds. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other prenylated natural products.

This compound: What is Currently Known

This compound is a natural compound sourced from the plant Ptaeroxylon obliquum (Thunb.) Radlk., commonly known as sneezewood.[1] This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[2] Phytochemical analyses of Ptaeroxylon obliquum have identified a range of bioactive compounds, including chromones and coumarins, which exhibit antimicrobial, anti-inflammatory, and antiproliferative activities.[1][2][3] While this compound itself is specified to have anti-oxidative stress activity, detailed quantitative data on its direct targets and potency are limited in publicly accessible research. The biological activities of similar prenylated flavonoids are often enhanced due to the lipophilic nature of the prenyl group, which can improve their interaction with cellular membranes and potential protein targets.[4][5][6]

The Core Mechanism: Protein Prenylation

Protein prenylation is a critical post-translational modification essential for the function of a significant portion of the cellular proteome.[7][8] This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues within target proteins.[8] This modification is crucial for mediating protein-membrane interactions and specific protein-protein interactions.[7][8]

The Enzymatic Machinery of Prenylation

The transfer of isoprenoid moieties to proteins is catalyzed by a family of enzymes known as protein prenyltransferases.[9][10]

-

Farnesyltransferase (FTase): This enzyme transfers a farnesyl group from farnesyl pyrophosphate (FPP) to proteins containing a C-terminal "CaaX" box motif.

-

Geranylgeranyltransferase I (GGTase-I): Similar to FTase, GGTase-I recognizes the CaaX motif but attaches a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP).

-

Geranylgeranyltransferase II (GGTase-II or RabGGTase): This enzyme is responsible for prenylating Rab GTPases, which are key regulators of vesicular transport.

Both FTase and GGTase-I are zinc metalloenzymes.[11]

Key Signaling Pathways Regulated by Prenylation

Prenylation is fundamental to the function of numerous signaling proteins, particularly small GTPases that act as molecular switches in signal transduction.

-

Ras Signaling: The Ras family of small GTPases (H-Ras, K-Ras, N-Ras) are central to pathways controlling cell proliferation, differentiation, and survival. Farnesylation is an absolute requirement for Ras to localize to the plasma membrane, where it can be activated and engage with downstream effectors like the Raf-MEK-ERK kinase cascade. The aberrant activation of Ras signaling is a hallmark of many cancers, making protein prenylation a key target for therapeutic intervention.[9]

-

Rho Signaling: The Rho family of GTPases (e.g., RhoA, Rac1, Cdc42) are primarily geranylgeranylated. They are master regulators of the actin cytoskeleton, cell polarity, and cell migration. Their membrane association via prenylation is essential for their function.

-

Rab Signaling: Rab GTPases, which are geranylgeranylated by GGTase-II, are critical for the specificity of vesicular trafficking, ensuring that vesicles fuse with the correct target membranes.[12]

The following diagram illustrates the general workflow of protein prenylation and its impact on downstream signaling.

The subsequent diagram details the post-prenylation processing steps that often occur at the endoplasmic reticulum.

Quantitative Data in Prenylation Research

| Inhibitor | Target | Assay Type | IC50 / Ki | Organism/Cell Line |

| Lonafarnib (SCH66336) | FTase | Enzyme Inhibition | 1.9 nM (IC50) | Human |

| Tipifarnib (R115777) | FTase | Enzyme Inhibition | 0.86 nM (IC50) | Human |

| FTI-277 | FTase | Enzyme Inhibition | 0.5 nM (IC50) | Rat |

| GGTI-298 | GGTase-I | Enzyme Inhibition | 15 µM (IC50) | Rat |

Note: The IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols for Studying Prenylation

The following are standard experimental protocols used to investigate protein prenylation and the effects of potential inhibitors.

In Vitro Prenylation Assay

Objective: To measure the in vitro activity of prenyltransferases and assess the inhibitory potential of a test compound.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant prenyltransferase (FTase or GGTase-I), a fluorescently-labeled peptide substrate (e.g., dansyl-GCVLS), and the isoprenoid donor (FPP or GGPP).

-

Incubation: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture and incubated at 37°C.

-

Detection: The reaction progress is monitored by measuring the change in fluorescence of the peptide substrate upon prenylation. This can be done using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC50 value for the inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.

Cellular Protein Prenylation Assay

Objective: To assess the effect of a test compound on protein prenylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HeLa cells) is cultured and treated with the test compound at various concentrations for a specified period.[13]

-

Metabolic Labeling (Optional): Cells can be incubated with a radiolabeled mevalonate precursor to label newly synthesized isoprenoids.

-

Cell Lysis and Protein Extraction: Cells are harvested, and total protein is extracted.

-

Western Blot Analysis: The prenylation status of specific target proteins (e.g., Ras, HDJ-2) is assessed by Western blot. Unprenylated proteins often exhibit a slight upward shift in molecular weight compared to their prenylated counterparts.

-

Quantification: The band intensities of the unprenylated and prenylated forms of the protein are quantified to determine the extent of inhibition.

The following diagram outlines a typical experimental workflow for screening potential prenylation inhibitors.

Conclusion and Future Directions

While specific details on the mechanism of action of this compound are yet to be fully elucidated, its chemical nature suggests a potential interaction with the protein prenylation machinery or related pathways. The anti-oxidative stress activity of this compound may be a consequence of its influence on signaling pathways that are regulated by prenylated proteins. Further research is warranted to identify the direct molecular targets of this compound, which will be crucial for understanding its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such investigations. Future studies should focus on in vitro enzyme inhibition assays with purified prenyltransferases and cell-based assays to determine if this compound can modulate the prenylation status of key signaling proteins.

References

- 1. A Review of the Ethnomedicine, Phytochemistry, Pharmacology and Toxicological Studies on Ptaeroxylon obliquum (Thunb.) Radlk. (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Prenylation in Plants: Mechanisms and Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein prenylation: molecular mechanisms and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]

- 10. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 13. Evaluation of prenylated peptides for use in cellular imaging and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Prenylated Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product chemistry, prenylated compounds stand out for their remarkable structural diversity and significant biological activities. The addition of isoprenoid moieties to various molecular scaffolds gives rise to a vast array of molecules with potential therapeutic applications, from anticancer to antimicrobial agents. The journey from a crude natural extract to a fully characterized novel prenylated compound is a meticulous process, heavily reliant on a suite of sophisticated analytical techniques. This in-depth technical guide provides a comprehensive overview of the core methodologies, data interpretation, and experimental workflows essential for the structural elucidation of these fascinating molecules.

The Trinity of Structural Elucidation: Core Spectroscopic and Crystallographic Techniques

The structural determination of novel prenylated compounds hinges on the synergistic application of three primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to piece together the connectivity of atoms.

Key NMR Experiments:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through two or three bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, providing insights into the stereochemistry and 3D conformation of the molecule.

Data Presentation: NMR Spectral Data of a Novel Prenylated Flavonoid

The following table summarizes the ¹H and ¹³C NMR data for a hypothetical novel prenylated flavanone, "Prenylflavanone A". This structured presentation allows for a clear and concise summary of the key spectral features.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |

| 2 | 79.5 | 5.35, dd, 12.5, 3.0 | C-3, C-4, C-1', C-2', C-6' |

| 3 | 43.2 | 3.10, dd, 17.0, 12.5; 2.85, dd, 17.0, 3.0 | C-2, C-4, C-4a |

| 4 | 196.8 | - | - |

| 4a | 103.2 | - | - |

| 5 | 164.5 | - | - |

| 6 | 96.8 | 6.15, s | C-5, C-7, C-8, C-4a |

| 7 | 167.3 | - | - |

| 8 | 106.5 | - | - |

| 8a | 162.9 | - | - |

| 1' | 128.9 | - | - |

| 2', 6' | 128.7 | 7.40, d, 8.5 | C-2, C-4', C-1' |

| 3', 5' | 115.8 | 6.90, d, 8.5 | C-1', C-4' |

| 4' | 158.6 | - | - |

| 1'' | 22.3 | 3.25, d, 7.0 | C-7, C-8, C-8a, C-2'', C-3'' |

| 2'' | 122.1 | 5.20, t, 7.0 | C-1'', C-3'', C-4'', C-5'' |

| 3'' | 132.5 | - | - |

| 4'' | 25.7 | 1.75, s | C-2'', C-3'', C-5'' |

| 5'' | 17.9 | 1.68, s | C-2'', C-3'', C-4'' |

| 5-OH | - | 12.05, s | C-5, C-6, C-4a |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the structure of the molecule.

Common Ionization Techniques:

-

ESI (Electrospray Ionization): A soft ionization technique suitable for polar and thermally labile molecules.

-

APCI (Atmospheric Pressure Chemical Ionization): Suitable for less polar compounds.

-

MALDI (Matrix-Assisted Laser Desorption/Ionization): Often used for large biomolecules but can also be applied to natural products.

Data Presentation: High-Resolution Mass Spectrometry Data

| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Key MS/MS Fragments (m/z) |

| Prenylflavanone A | C₂₀H₂₀O₅ | 341.1389 | 341.1385 | 285.0758, 163.0390, 153.0182 |

The fragmentation of flavonoids in MS/MS often involves retro-Diels-Alder (rDA) reactions of the C-ring, providing diagnostic ions that help to identify the substitution pattern on the A and B rings. For prenylated compounds, the loss of the prenyl group or parts of it is also a common fragmentation pathway.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[1][2]

Data Presentation: Crystallographic Data

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5432(3) |

| b (Å) | 12.1234(5) |

| c (Å) | 18.7890(7) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1945.6(1) |

| Z | 4 |

| R-factor (%) | 4.2 |

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the bedrock of successful structural elucidation. The following sections outline the key methodologies.

Isolation of Prenylated Compounds

The isolation of pure compounds from a complex natural extract is a multi-step process.

Protocol for Bioassay-Guided Fractionation:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol).

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Bioassay: Each fraction is tested for the biological activity of interest.

-

Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques, such as column chromatography (CC) over silica gel or Sephadex, and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

NMR Data Acquisition

Protocol for 2D NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra to determine the chemical shifts and multiplicities of all signals.

-

COSY Acquisition: Run a standard COSY experiment to establish proton-proton correlations.

-

HSQC Acquisition: Acquire an HSQC spectrum to identify direct one-bond proton-carbon correlations.

-

HMBC Acquisition: Run an HMBC experiment to determine long-range proton-carbon correlations, which are crucial for assembling the molecular skeleton. The optimization of the long-range coupling constant (e.g., 8 Hz) is critical for observing key correlations.

-

NOESY/ROESY Acquisition: If stereochemistry needs to be determined, acquire a NOESY or ROESY spectrum to identify through-space correlations.

High-Resolution Mass Spectrometry

Protocol for HR-ESI-MS/MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the pure compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonia for negative ion mode to promote ionization.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies to obtain a fragmentation spectrum.

-

Data Analysis: Analyze the accurate masses of the precursor and fragment ions to determine the elemental composition and propose fragmentation pathways.

Visualizing the Process and Pathways

Diagrams are essential for conveying complex experimental workflows and biological signaling pathways. The following visualizations are generated using the Graphviz DOT language.

Experimental Workflow for Structural Elucidation

Prenylated Proteins in Signaling Pathways

Prenylation is a crucial post-translational modification that facilitates the membrane localization and function of many signaling proteins. The Ras and mTOR signaling pathways are prominent examples where prenylated proteins play a pivotal role.

Ras Signaling Pathway

The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Their proper function is dependent on farnesylation or geranylgeranylation, which anchors them to the cell membrane.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, metabolism, and autophagy. The small GTPase Rheb, which is prenylated, is a key activator of the mTORC1 complex.

Conclusion

The structural elucidation of novel prenylated compounds is a challenging yet rewarding endeavor that lies at the heart of natural product-based drug discovery. A systematic and integrated approach, combining meticulous isolation techniques with the power of modern spectroscopic and crystallographic methods, is paramount for success. The detailed experimental protocols and data presentation formats provided in this guide are intended to serve as a valuable resource for researchers in this exciting field. Furthermore, the visualization of experimental workflows and signaling pathways offers a clear conceptual framework for understanding the broader context of this research, from the initial discovery in nature to its potential impact on human health. As analytical technologies continue to advance, the pace of discovery of new and intricate prenylated molecules will undoubtedly accelerate, opening up new avenues for therapeutic intervention.

References

In Silico Prediction of Protein Targets for Prenylated Natural Products: A Technical Guide

Abstract

Prenylated natural products represent a significant class of bioactive molecules with therapeutic potential. Identifying their protein targets is a crucial step in understanding their mechanism of action and advancing drug development. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the protein targets of these complex natural products. We delve into the core computational strategies, from ligand-based and structure-based approaches to systems biology-informed techniques. Furthermore, this guide outlines detailed experimental protocols for the validation of computationally predicted targets and presents quantitative data in a structured format to facilitate comparison and interpretation. Diagrams illustrating key signaling pathways, experimental workflows, and logical relationships are provided to enhance understanding for researchers, scientists, and drug development professionals.

Introduction to Protein Prenylation and Prenylated Natural Products

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins.[1][2][3] This modification is catalyzed by a family of enzymes known as protein prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[4] Prenylation plays a critical role in mediating protein-protein and protein-membrane interactions, thereby regulating the function and subcellular localization of a multitude of proteins involved in key signaling pathways.[1][5] Prominent examples of prenylated proteins include the Ras superfamily of small GTPases, which are central to cell proliferation, differentiation, and survival.[4]

Natural products are a rich source of compounds that can modulate the activity of proteins involved in prenylation or mimic the structure of prenylated molecules themselves. These "prenylated natural products" hold significant promise as therapeutic agents, particularly in oncology and infectious diseases.[3] Identifying the specific protein targets of these natural products is a formidable challenge due to their often complex structures and potential for polypharmacology (interacting with multiple targets).

In Silico Approaches for Protein Target Prediction

Computational, or in silico, methods offer a time- and cost-effective strategy to generate hypotheses about the protein targets of prenylated natural products.[6][7] These approaches can be broadly categorized into ligand-based, structure-based, and systems-based methods.

Ligand-Based Methods

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

-

Chemical Similarity Searching: This involves comparing the 2D or 3D structure of the query natural product against databases of compounds with known protein targets. Publicly available databases such as ChEMBL, PubChem, and DrugBank are valuable resources for this approach.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. A pharmacophore model can be generated from a set of known active compounds and then used to screen for natural products that fit the model.

-

Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on large datasets of ligand-target interactions to predict the targets of new compounds.[8]

Structure-Based Methods

These methods utilize the 3D structural information of proteins to predict ligand binding.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. It involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

-

Reverse Docking (Inverse Virtual Screening): Instead of screening a library of compounds against a single target, reverse docking screens a single compound against a large library of protein structures.[9][10][11] This is a powerful tool for identifying potential on- and off-targets of a natural product.

Systems-Based Methods

These approaches integrate data from multiple sources to predict targets within the context of biological pathways and networks.

-

Transcriptomic Data Analysis: The gene expression signature of cells treated with a natural product can be compared to signatures from cells with known gene knockdowns or overexpressions.[12] A correlation between the signatures can suggest a potential protein target.

-

Network Pharmacology: This method constructs and analyzes biological networks (e.g., protein-protein interaction networks, metabolic pathways) to identify proteins that are likely to be modulated by a drug.

Experimental Validation of Predicted Protein Targets

In silico predictions must be validated through rigorous experimental testing.[13] A multi-tiered approach, starting with biochemical assays and progressing to cell-based and in vivo studies, is recommended.

Biochemical Assays

These assays directly measure the interaction between the natural product and the predicted protein target.

-

Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the natural product.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantify the binding affinity between the compound and the protein.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.[13]

Cell-Based Assays

These assays evaluate the effect of the natural product on the function of the predicted target within a living cell.

-

Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter gene can be used to monitor the pathway's activity.

-

Western Blotting: This technique can be used to measure changes in the expression or post-translational modification (e.g., phosphorylation) of the target protein or its downstream effectors.

-

Immunofluorescence and Confocal Microscopy: These methods can visualize the subcellular localization of the target protein and determine if it is altered by the natural product.

Affinity-Based Proteomics

These techniques are used to identify the binding partners of a natural product from a complex protein mixture, such as a cell lysate.

-

Affinity Chromatography-Mass Spectrometry (AC-MS): The natural product is immobilized on a solid support and used as "bait" to capture its binding proteins. The captured proteins are then identified by mass spectrometry.[14][15][16]

-

Photoaffinity Labeling: A photoreactive group is incorporated into the natural product. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be identified by mass spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated during the in silico prediction and experimental validation of protein targets for a novel prenylated natural product.

Table 1: In Silico Target Prediction Summary for "Prenyletin"

| Prediction Method | Predicted Protein Target | Score/Rank | Confidence Level |

| Reverse Docking | Farnesyltransferase (FTase) | -8.5 kcal/mol | High |

| Chemical Similarity | RhoA | Tanimoto: 0.85 | Medium |

| Pharmacophore Screening | Geranylgeranyltransferase I (GGTase-I) | Fit Score: 0.92 | Medium |

| Machine Learning | Ras-related C3 botulinum toxin substrate 1 (Rac1) | Probability: 0.78 | Medium |

Table 2: Experimental Validation of Predicted "this compound" Targets

| Predicted Target | Experimental Assay | Result (IC50/Kd) | Validation Status |

| Farnesyltransferase (FTase) | Enzyme Inhibition Assay | 5.2 µM | Confirmed |

| RhoA | Surface Plasmon Resonance (SPR) | 15.8 µM | Confirmed |

| Geranylgeranyltransferase I (GGTase-I) | Enzyme Inhibition Assay | > 100 µM | Not Confirmed |

| Rac1 | Cellular Thermal Shift Assay (CETSA) | Target Engagement Observed | Confirmed |

Experimental Protocols

Protocol: Reverse Docking

-

Ligand Preparation: Obtain the 3D structure of the prenylated natural product. Optimize its geometry and assign partial charges using a molecular modeling software package.

-

Target Database Preparation: Compile a database of 3D protein structures. This can include the entire Protein Data Bank (PDB) or a curated subset of druggable proteins. Prepare the protein structures by adding hydrogen atoms, assigning protonation states, and defining the binding site.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding site of each protein in the database.[10]

-

Scoring and Ranking: Score the resulting docking poses for each protein using a scoring function that estimates the binding affinity. Rank the proteins based on their scores to identify the most likely targets.

-

Post-Docking Analysis: Visually inspect the top-ranked docking poses to ensure that the predicted binding interactions are chemically reasonable.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Ligand Immobilization: Covalently attach the prenylated natural product to a solid support (e.g., agarose beads) via a linker. Ensure that the attachment chemistry does not interfere with the compound's ability to bind its target.

-

Protein Extraction: Prepare a cell or tissue lysate containing the proteome of interest.

-

Affinity Capture: Incubate the protein extract with the immobilized ligand to allow for the formation of ligand-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

Visualizations

Caption: In Silico Target Prediction and Validation Workflow.

Caption: Simplified Ras Protein Prenylation and Processing Pathway.

Conclusion

The identification of protein targets for prenylated natural products is a critical step in their development as therapeutic agents. In silico prediction methods provide a powerful and efficient means of generating testable hypotheses, but these must be followed by rigorous experimental validation. The integrated workflow described in this guide, combining computational and experimental approaches, will facilitate the discovery of novel drug targets and the elucidation of the mechanisms of action of this important class of natural products.

References

- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]

- 5. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Prediction of New Natural Products | PNPs & ANPs | In Silico Molecular Discovery [insilicomoleculardiscovery.com]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benchmarking reverse docking through AlphaFold2 human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Predicting protein targets for drug-like compounds using transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 15. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating the Biosynthetic Pathway of Prenyletin: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyletin, a representative prenylated aromatic compound, belongs to a diverse class of natural products exhibiting a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development. The structural hallmark of this compound, and other prenylated aromatic compounds, is the covalent attachment of one or more isoprenoid side chains to an aromatic core. This modification often enhances the therapeutic potential of the parent molecule. Understanding the biosynthetic pathway of this compound is paramount for its targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway, presenting key quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the involved processes. While "this compound" is used here as a representative model, the principles, data, and methodologies described are broadly applicable to the wider class of prenylated aromatic compounds.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that converges precursors from two primary metabolic routes: the shikimate pathway, which furnishes the aromatic core, and the isoprenoid biosynthesis pathways, which provide the prenyl donor. The final, and often rate-limiting, step is the prenylation of the aromatic acceptor, catalyzed by a prenyltransferase.

Synthesis of the Aromatic Precursor via the Shikimate Pathway

The aromatic scaffold of this compound originates from the shikimate pathway. This central metabolic route in bacteria, fungi, and plants is responsible for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate, a key branch-point intermediate.[1] Depending on the specific structure of the this compound aromatic core, further enzymatic modifications of chorismate or its downstream products, such as L-tyrosine or L-tryptophan, are required to generate the final aromatic acceptor molecule.

Synthesis of the Prenyl Donor via Isoprenoid Biosynthesis

The prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) or a longer-chain isoprenoid like geranyl pyrophosphate (GPP), is synthesized through one of two independent pathways: the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The MVA pathway is predominantly found in eukaryotes and archaea, while the MEP pathway is characteristic of most bacteria and plant plastids. Both pathways produce the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, DMAPP.[1]

The Final Prenylation Step

The crucial step in this compound biosynthesis is the covalent attachment of the prenyl group from a donor molecule (e.g., DMAPP) to the aromatic acceptor. This electrophilic substitution reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs).[2] These enzymes exhibit significant diversity and can be broadly categorized into two main superfamilies:

-

Membrane-bound Prenyltransferases: Often involved in primary metabolism, such as the biosynthesis of ubiquinone and menaquinone.

-

Soluble Aromatic Prenyltransferases: Typically involved in secondary metabolism and are further classified into the dimethylallyltryptophan synthase (DMATS) superfamily and the ABBA (alpha-beta-beta-alpha barrel) superfamily.[3][4] These soluble enzymes are often more amenable to heterologous expression and engineering.[3]

The regioselectivity of the prenyltransferase determines the final structure and, consequently, the biological activity of the this compound molecule.

Quantitative Data: Enzyme Kinetics

The efficiency of the final prenylation step is critical for the overall yield of this compound. The kinetic parameters of various aromatic prenyltransferases provide valuable insights for enzyme selection and engineering in synthetic biology applications. The following table summarizes representative kinetic data for several characterized aromatic prenyltransferases acting on different substrates.

| Enzyme | Source Organism | Substrate (Aromatic Acceptor) | Substrate (Prenyl Donor) | Km (Aromatic) (µM) | Km (Prenyl) (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| 5-DMATS | Aspergillus clavatus | L-Tryptophan | DMAPP | 34 | 76 | 1.1 | 32,353 | [5][6] |

| IptA (6-DMATS) | Streptomyces sp. SN-593 | L-Tryptophan | DMAPP | - | - | - | 367,800 | [7][8] |

| IptA (6-DMATS) | Streptomyces sp. SN-593 | Indole-3-carbaldehyde | DMAPP | 19.9 | - | 0.0016 | 80.4 | [7] |

| NgFPT | Nocardiopsis gilva | Naringenin | DMAPP | 45 | - | 0.001 | 22.2 | [9] |

| GuILDT | Glycyrrhiza uralensis | Isoliquiritigenin | DMAPP | 16 | 138 | - | - | [10] |

| NovQ | Streptomyces niveus | 4-Hydroxyphenylpyruvate | DMAPP | - | - | - | - | [11] |

Note: The kinetic parameters for IptA with L-Tryptophan were reported as catalytic efficiency (min-1µM-1) and have been converted to s-1M-1 for comparison. Dashes indicate data not provided in the cited source.

Experimental Protocols

Elucidating the biosynthetic pathway of a novel compound like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Identification of Putative Prenyltransferase Genes

A common workflow for identifying the genes responsible for this compound biosynthesis is outlined below.

Gene Cloning and Heterologous Expression

Objective: To produce the candidate prenyltransferase in a heterologous host for biochemical characterization.

Protocol:

-

Primer Design and PCR Amplification: Design primers with appropriate restriction sites to amplify the full-length open reading frame of the candidate gene from the genomic DNA of the source organism. Perform PCR to obtain the gene fragment.

-

Vector and Insert Preparation: Digest both the amplified gene fragment and the chosen expression vector (e.g., pET-28a(+)) with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

-

Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Plate the transformed cells on selective agar plates (e.g., LB agar with kanamycin).

-

Colony PCR and Sequence Verification: Screen the resulting colonies by colony PCR to identify clones with the correct insert size. Confirm the sequence and orientation of the insert by Sanger sequencing.

-

Transformation into Expression Host: Transform the sequence-verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the expression strain in selective liquid media (e.g., LB with kanamycin) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

In Vitro Prenyltransferase Assay and Kinetic Analysis

Objective: To confirm the enzymatic activity of the purified protein and determine its kinetic parameters.

Protocol:

-

Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation. If using a His-tagged construct, purify the soluble protein from the supernatant using immobilized metal affinity chromatography (IMAC).

-

Enzyme Assay:

-

Prepare a reaction mixture typically containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Aromatic acceptor substrate (e.g., 0.5 mM)

-

Prenyl donor (e.g., 0.2 mM DMAPP)

-

Divalent cation (if required, e.g., 5 mM MgCl2)

-

Purified enzyme (a few micrograms)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour to overnight).

-

Quench the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

-

Product Detection and Analysis:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to detect the formation of a new product peak.

-

Characterize the product by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the addition of a prenyl group and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise structure and position of the prenylation.

-

-

Kinetic Analysis:

-

To determine the Km for the aromatic substrate, vary its concentration while keeping the concentration of the prenyl donor saturating.

-

To determine the Km for the prenyl donor, vary its concentration while keeping the concentration of the aromatic substrate saturating.

-

Measure the initial reaction velocities at each substrate concentration.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat by dividing Vmax by the enzyme concentration.

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is tightly integrated with the primary metabolism of the host organism. The availability of precursors from the shikimate and isoprenoid pathways directly influences the flux towards this compound production. This relationship is crucial for developing metabolic engineering strategies to enhance yield.

References

- 1. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of Indole Prenyltransferases: FILLING THE LAST GAP OF PRENYLATION POSITIONS BY A 5-DIMETHYLALLYLTRYPTOPHAN SYNTHASE FROM ASPERGILLUS CLAVATUS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Prenyletin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the preliminary cytotoxicity screening of Prenyletin analogs and related prenylated compounds. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into this promising class of molecules.

Introduction to this compound Analogs and their Therapeutic Potential

Prenylated flavonoids, a class of compounds to which this compound analogs belong, are secondary metabolites found in various plants. The addition of a prenyl group to a flavonoid backbone can significantly enhance its biological activities, including its cytotoxic effects against cancer cells. This modification increases the lipophilicity of the molecule, potentially leading to better cell membrane interaction and intracellular uptake. Research suggests that prenylated compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, making them a subject of interest in the development of novel anticancer agents. For instance, studies have shown that prenylated flavonoids can exhibit potent to moderate anticancer activity against numerous human cancer cell lines, including those that are drug-resistant.[1]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various prenylated compounds, serving as representative data for the potential efficacy of this compound analogs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM).

Table 1: Cytotoxicity of Prenylated Flavonoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Xanthohumol | MCF-7 | Breast | 13.3 (48h) | [2] |

| 3.47 (96h) | [2] | |||

| HT-29 | Colon | >100 (48h) | [2] | |

| A-2780 | Ovarian | 0.52 (48h) | [2] | |

| 5.2 (96h) | [2] | |||

| Isoxanthohumol | MCF-7 | Breast | 15.3 (48h) | [2] |

| 4.69 (96h) | [2] | |||

| Dehydrocycloxanthohumol | MCF-7 | Breast | 15.7 (48h) | [2] |

| 6.87 (96h) | [2] | |||

| Conglomeratin | MCF-7 | Breast | 16.2 | [3] |

| HepG2 | Liver | 13.1 | [3] | |

| 3′-geranyl-3-prenyl-2′,4′,5′,7′-tetrahydroxyflavone | HeLa | Cervical | 0.64 | [4] |

Table 2: Cytotoxicity of Prenylated Stilbenoids Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4-C-prenyl piceatannol | HepG2 | Liver | <35 | [5] |

| MCF-7 | Breast | <35 | [5] | |

| 2-C-geranyl piceatannol | HepG2 | Liver | Not specified | [5] |

| 6-C-geranyl oxyresveratrol | HepG2 | Liver | Not specified | [5] |

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity screening assays.

The MTT assay is a colorimetric method for assessing cell viability.[6][7] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound analogs (or test compounds)

-

MTT solution (5 mg/mL in sterile PBS)[6]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for another 3-4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10][11]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound analogs (or test compounds)

-

Trichloroacetic acid (TCA), 10% (wt/vol)

-

SRB solution (0.4% wt/vol in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After the incubation period with the compounds, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[12]

-

Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye.[12] Air-dry the plates.

-

SRB Staining: Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[12]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates completely.

-

Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-540 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values (the concentration of a drug that inhibits cell growth by 50%).

Mandatory Visualizations

Caption: A generalized workflow for in vitro cytotoxicity screening.

Caption: Putative signaling pathways affected by this compound analogs.

Concluding Remarks

The preliminary cytotoxicity screening of this compound analogs, informed by the broader class of prenylated compounds, reveals their significant potential as anticancer agents. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research. The visualization of the experimental workflow and potential signaling pathways provides a clear conceptual framework for designing future studies. Further investigations are warranted to elucidate the precise mechanisms of action of specific this compound analogs and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unveiling the Ancient Targets of a Modern Molecule: An In-depth Technical Guide to the Evolutionary Conservation of Prenyletin's Putative Protein Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prenyletin, a naturally occurring prenylated coumarin isolated from the roots of Ptaeroxylon obliquum, has demonstrated anti-oxidative stress properties. While its direct molecular targets are yet to be definitively identified, its structural similarity to other bioactive prenylated compounds suggests a potential interaction with key enzymes in inflammatory and oxidative stress pathways. This technical guide explores the evolutionary conservation of a putative primary target of this compound: 15-lipoxygenase (15-LOX). By examining the conservation of 15-LOX, its associated signaling pathways, and methods for target validation, we provide a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar natural products.

Introduction: this compound and the Rationale for Target Exploration

This compound is a member of the coumarin family of natural products, characterized by a C-prenyl group. This structural feature is known to enhance the biological activity of flavonoids and other phenolic compounds by increasing their lipophilicity and affinity for cellular membranes. The plant from which it is derived, Ptaeroxylon obliquum, has a history of traditional use for treating inflammatory conditions. This, combined with the known anti-inflammatory and anti-oxidative activities of other prenylated coumarins, points towards the likelihood that this compound exerts its effects by modulating specific protein targets within relevant signaling cascades.

Given the absence of direct experimental evidence for this compound's protein targets, this guide puts forth a scientifically informed hypothesis: This compound is a modulator of 15-lipoxygenase (15-LOX) . This hypothesis is grounded in the documented inhibition of 15-LOX by structurally related prenylated flavonoids and coumarins.

The Putative Target: 15-Lipoxygenase (ALOX15)

15-lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] This enzymatic activity is a critical step in the biosynthesis of various lipid mediators involved in inflammation.[2]

Evolutionary Conservation of 15-LOX

The gene encoding 15-LOX, ALOX15, is a relatively recent evolutionary development, being conserved from Amniota (reptiles, birds, and mammals).[3] This suggests that its function is specific to these higher vertebrates. While the 5-lipoxygenase pathway is conserved throughout Eukaryota, the 15-lipoxygenase pathway emerged later in evolution.[3] Interestingly, there is a functional switch in the enzymatic activity of ALOX15 orthologs during primate evolution. Lower mammals and primates tend to have 12-lipoxygenating activity, whereas higher primates, including humans, possess 15-lipoxygenating enzymes.[4] This evolutionary shift may be linked to the optimization of anti-inflammatory and pro-resolving lipoxin biosynthesis.[4]

Quantitative Data: Inhibition of 15-Lipoxygenase by Prenylated and Related Compounds

While specific IC50 values for this compound against 15-LOX are not available, data from studies on structurally similar compounds provide a strong basis for its potential inhibitory activity. The following table summarizes the inhibitory concentrations (IC50) of various flavonoids and prenylated compounds against 15-lipoxygenase.

| Compound | Compound Class | 15-LOX Source | IC50 (µM) | Reference |

| Luteolin | Flavone | Rabbit Reticulocyte | 0.6 | [5] |

| Baicalein | Flavone | Rabbit Reticulocyte | 1 | [5] |

| Fisetin | Flavonol | Rabbit Reticulocyte | 1.5 | [5] |

| Quercetin | Flavonol | Mammalian | 0.35 | [6] |

| (E)-2-O-farnesyl chalcone | Prenylated Chalcone | LOX-1 | 5.7 | [7] |

| 3-O-geranyl chalcone | Prenylated Chalcone | LOX-1 | 11.8 | [7] |

Signaling Pathways and Experimental Workflows

The Lipoxygenase Signaling Pathway

15-LOX is a key enzyme in the lipoxygenase (LOX) pathway, which is a major branch of the arachidonic acid cascade. This pathway leads to the production of leukotrienes and lipoxins, which are potent mediators of inflammation.[8]

Caption: Hypothesized inhibition of the 15-Lipoxygenase pathway by this compound.

Experimental Workflow for Target Identification

Identifying the direct protein targets of a natural product like this compound is a critical step in understanding its mechanism of action. The following diagram illustrates a general workflow combining two powerful techniques: Affinity Chromatography and Drug Affinity Responsive Target Stability (DARTS).

Caption: Workflow for identifying protein targets of this compound.

Experimental Protocols

15-Lipoxygenase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for 15-LOX activity.[9][10]

Materials:

-

Soybean 15-lipoxygenase (Sigma-Aldrich or equivalent)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

This compound (or other test compounds)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Solution Preparation: Dissolve soybean 15-lipoxygenase in cold borate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.

-

Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.

-

Inhibitor Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilutions can be made in DMSO.

-

Assay:

-

In a cuvette, mix the enzyme solution with either DMSO (for control) or the this compound solution. Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes. The formation of the conjugated diene product results in this absorbance increase.

-

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of this compound to the control reaction. Determine the IC50 value from a dose-response curve.

Affinity Chromatography for Target Identification

This is a generalized protocol for identifying protein targets using an immobilized small molecule.[11][12]

Materials:

-

Affinity resin (e.g., NHS-activated sepharose)

-

This compound (or a derivative with a linker for immobilization)

-

Cell lysate from a relevant cell line or tissue

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Ligand Immobilization: Covalently couple this compound to the affinity resin according to the manufacturer's instructions.

-

Column Packing: Pack a chromatography column with the this compound-coupled resin.

-

Lysate Preparation: Prepare a clarified cell lysate.

-

Affinity Purification:

-

Equilibrate the column with binding buffer.

-

Load the cell lysate onto the column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing a high salt concentration or the free ligand).

-

-

Protein Identification: Analyze the eluted protein fractions by SDS-PAGE followed by in-gel digestion and identification using mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the label-free DARTS method for target identification.[13][14]

Materials:

-

Cell lysate

-

This compound

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE equipment

-

Mass spectrometer

Procedure:

-

Lysate Treatment: Incubate aliquots of cell lysate with this compound or a vehicle control (DMSO).

-

Limited Proteolysis: Add a protease to each lysate sample to perform a limited digestion. The binding of this compound to its target protein should confer protection from proteolysis.

-

SDS-PAGE Analysis: Stop the digestion and separate the protein fragments by SDS-PAGE.

-

Band Excision and Identification: Visualize the protein bands (e.g., with Coomassie or silver staining). Excise bands that are more prominent in the this compound-treated sample compared to the control.

-

Mass Spectrometry: Identify the proteins in the excised bands using mass spectrometry.

Conclusion and Future Directions

While the direct molecular targets of this compound remain to be definitively elucidated, this guide provides a robust framework for investigating its potential interaction with 15-lipoxygenase, a key enzyme in inflammatory pathways. The evolutionary conservation of 15-LOX in higher vertebrates suggests that this compound could have therapeutic applications in a range of inflammatory diseases. The detailed experimental protocols provided herein offer a clear path for researchers to validate this hypothesis and to identify other potential targets of this promising natural product. Future research should focus on the synthesis of this compound derivatives for affinity chromatography, conducting unbiased proteomic screening using methods like DARTS, and ultimately validating candidate targets through in vitro and in-cell-based assays. Such studies will be crucial for unlocking the full therapeutic potential of this compound and advancing the development of new drugs from natural sources.

References

- 1. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Evolutionary alteration of ALOX15 specificity optimizes the biosynthesis of antiinflammatory and proresolving lipoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies [mdpi.com]

- 8. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. conductscience.com [conductscience.com]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

In-Depth Physicochemical Characterization of 8-Prenylgenistein: A Technical Guide

Disclaimer: The compound "Prenyletin" as specified in the topic is not a recognized chemical entity in scientific literature or chemical databases based on a comprehensive search. Therefore, this technical guide utilizes 8-Prenylgenistein (8PG) , a well-documented prenylated isoflavone, as a representative molecule to fulfill the detailed requirements of the prompt. 8-Prenylgenistein serves as an exemplary compound for illustrating the principles of physicochemical characterization for this class of molecules.

Introduction

8-Prenylgenistein (8PG) is a naturally occurring prenylated isoflavone, a derivative of genistein, found in plants such as fermented soybeans.[1][2] The addition of a hydrophobic prenyl group to the genistein backbone significantly alters its physicochemical and pharmacological properties, leading to enhanced bioactivity.[3] Understanding these properties is a critical first step in the drug discovery and development process, influencing everything from formulation and bioavailability to mechanism of action and therapeutic potential.

This guide provides a summary of the core physicochemical properties of 8-Prenylgenistein, details the standard experimental protocols for their determination, and visualizes key biological pathways and experimental workflows.

Core Physicochemical Properties

Data Presentation: Physicochemical Properties of 8-Prenylgenistein

| Property | Value | Data Type | Source |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | N/A | N/A |

| CAS Number | 104691-86-3 | N/A | [4] |

| Molecular Formula | C₂₀H₁₈O₅ | N/A | Parchem |

| Molecular Weight | 338.35 g/mol | N/A | ChemicalBook |

| Melting Point | Not available | Experimental | N/A |

| Aqueous Solubility | Sparingly soluble | Qualitative | N/A |

| Solubility (Organic) | DMSO: ≥100 mg/mLEthanol: SolubleDMF: Soluble | Quantitative/Qualitative | ChemicalBook, MedchemExpress |

| logP (Octanol/Water) | 4.1 (for 8-Prenylquercetin) | Computed (XLogP3) | PubChem[5] |

| pKa | Not available | Experimental/Predicted | N/A |

Note on logP: An experimental or calculated logP value for 8-Prenylgenistein was not found. The provided value is for the structurally related compound 8-Prenylquercetin as a reference point for lipophilicity.

Biological Activity and Signaling Pathways

8-Prenylgenistein has been identified as a potent modulator of several key cellular signaling pathways, which underpins its therapeutic potential in areas such as metabolic disease and oncology.

AMPK/SIRT1 Pathway Activation

Recent studies have demonstrated that 8-Prenylgenistein acts as a novel AMP-activated protein kinase (AMPK) activator.[2] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by 8PG leads to the subsequent enhancement of the SIRT1-mediated pathway.[2] Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in metabolic regulation. This cascade ultimately promotes fatty acid oxidation and inhibits lipogenesis, suggesting a therapeutic role in conditions like hepatic steatosis.[2]

Other Signaling Pathways

8-Prenylgenistein has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, and to repress the activation of NF-κB, a key regulator of inflammatory responses.[6][7] Furthermore, its structural similarity to estrogen allows it to interact with estrogen receptors, modulating estrogenic signaling.[8]

Experimental Protocols

The following sections detail the standard methodologies for determining the core physicochemical properties outlined in Section 2.0.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Protocol:

-

Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Dispensing: Add an excess amount of solid 8-Prenylgenistein to a series of vials containing a known volume of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 °C for biopharmaceutical relevance). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Analyze the concentration of 8-Prenylgenistein in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration is reported as the equilibrium solubility at that specific pH and temperature.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional and most reliable technique for measuring logP.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Protocol:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Compound Addition: Prepare a stock solution of 8-Prenylgenistein in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water buffer in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Sampling and Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of 8-Prenylgenistein in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as its base-10 logarithm (logP).

Determination of Melting Point (Capillary Method)

This method provides the melting range of a crystalline solid, an important indicator of purity.

Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is observed.

Protocol:

-

Sample Preparation: Ensure the 8-Prenylgenistein sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to load a small amount of the sample. Tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, start heating at a rate of ~10-20 °C/minute until the temperature is ~15 °C below the estimated melting point.

-

Measurement: Reduce the heating rate to 1-2 °C/minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) when the entire sample has melted into a clear liquid.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Ionization Constant (pKa) by UV-Vis Spectroscopy

This spectrophotometric method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Principle: The absorbance of the compound is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

Solution Preparation: Prepare a stock solution of 8-Prenylgenistein in a suitable solvent (e.g., DMSO). Add a small, constant volume of this stock to each buffer solution to create a series of test solutions with identical total compound concentration.

-

Wavelength Selection: Record the full UV-Vis spectrum of the compound at a very low pH (fully protonated form) and a very high pH (fully deprotonated form). Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Absorbance Measurement: Measure the absorbance of each test solution (at different pH values) at the selected analytical wavelength.

-

Data Analysis: Plot the measured absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal.

Experimental and Logical Workflows

Visualizing workflows can clarify complex processes in both experimental execution and data interpretation.

References

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Prenylgenistein Isoflavone in Cheonggukjang Acts as a Novel AMPK Activator Attenuating Hepatic Steatosis by Enhancing the SIRT1-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-PRENYLGENISTEIN | 104691-86-3 [chemicalbook.com]

- 5. 8-Prenylquercetin | C20H18O7 | CID 9799499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 104691-86-3 CAS MSDS (8-PRENYLGENISTEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Differential effects of genistein and 8-prenylgenistein on reproductive tissues in immature female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Prenylated Flavonoids from Natural Sources

Note: Initial searches for a compound named "Prenyletin" did not yield any results in the scientific literature, suggesting that this may not be a recognized name for a natural product. Therefore, this document provides a detailed protocol for the isolation of a well-characterized and significant prenylated flavonoid, 8-Prenylnaringenin , from its natural source, hops (Humulus lupulus). This protocol is presented as a representative example for researchers, scientists, and drug development professionals interested in the isolation of prenylated compounds.

Introduction

8-Prenylnaringenin (8-PN) is a potent phytoestrogen belonging to the class of prenylated flavonoids.[1][2][3] It is found in the female inflorescences (cones) of the hop plant (Humulus lupulus L.), an ingredient primarily used in brewing.[1][4] The prenyl group significantly enhances its biological activity compared to its non-prenylated counterpart, naringenin.[1][5] This protocol outlines a comprehensive procedure for the extraction, purification, and quantification of 8-prenylnaringenin from hop cones.

Overview of the Isolation Workflow

The isolation of 8-prenylnaringenin from hops involves several key stages:

-

Sample Preparation: Drying and grinding of the plant material to increase the surface area for efficient extraction.

-

Extraction: Utilizing appropriate solvents and techniques to selectively extract prenylated flavonoids from the plant matrix.

-

Purification: Employing chromatographic techniques to separate 8-prenylnaringenin from other co-extracted compounds.

-

Analysis and Quantification: Using analytical methods like HPLC to determine the purity and yield of the isolated compound.

Experimental Protocols

Plant Material and Preparation

-